molecular formula C12H28O2Si B8665492 1-Propanol, 3-[[tris(1-methylethyl)silyl]oxy]- CAS No. 178905-39-0

1-Propanol, 3-[[tris(1-methylethyl)silyl]oxy]-

Cat. No. B8665492
Key on ui cas rn: 178905-39-0
M. Wt: 232.43 g/mol
InChI Key: ALAZQHUMRPXUEN-UHFFFAOYSA-N
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Patent
US08921412B2

Procedure details

To a solution of sodium hydride (60% dispersion in mineral oil, 2.68 g, 0.067 mol) in tetrahydrofuran (112 mL) at 0° C. under an atmosphere of nitrogen was added n-propandiol (5 g, 0.067 mol) in tetrahydrofuran (36 mL), and the mixture was stirred for 15 min at the same temperature, warmed up to room temperature and stirred for 30 min. After cooling to 0° C., chlorotriisopropylsilane (18.2 mL, 0.067 mol) was added dropwise to reaction mixture and the mixture was stirred with gradual warming to ambient temperature over 2 h. After re-cooling to 0° C., the reaction mixture was quenched by addition of water (30 mL) and the mixture was diluted with water, extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated in vacuo. The resulting crude residue was purified on a Biotage® purification apparatus (silica gel, 2 to 15% tetrahydrofuran in hexanes gradient) to yield the title compound (25, 14.6 g, 0.063 mol, 94%) as colorless oil.
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([OH:7])(O)[CH2:4][CH3:5].Cl[Si:9]([CH:16]([CH3:18])[CH3:17])([CH:13]([CH3:15])[CH3:14])[CH:10]([CH3:12])[CH3:11].[O:19]1CCCC1>>[CH:10]([Si:9]([CH:16]([CH3:18])[CH3:17])([CH:13]([CH3:15])[CH3:14])[O:19][CH2:5][CH2:4][CH2:3][OH:7])([CH3:12])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
2.68 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C(CC)(O)O
Name
Quantity
112 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
36 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
18.2 mL
Type
reactant
Smiles
Cl[Si](C(C)C)(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with gradual warming to ambient temperature over 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After re-cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by addition of water (30 mL)
ADDITION
Type
ADDITION
Details
the mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude residue was purified on a Biotage® purification apparatus (silica gel, 2 to 15% tetrahydrofuran in hexanes gradient)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)[Si](OCCCO)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.063 mol
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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